2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Overview of Organoboron Compounds in Modern Chemistry
Organoboron chemistry has emerged as one of the most significant and rapidly evolving fields in modern synthetic organic chemistry. These chemical compounds, which combine boron and carbon atoms, typically exist as organic derivatives of borane (BH₃), with trialkyl boranes representing the most common structural motif. The fundamental properties that define organoboron compounds stem from the unique electronic characteristics of boron, which possesses only six valence electrons and consequently exhibits electron deficiency.
The carbon-boron bond exhibits remarkably low polarity, with electronegativity values of 2.55 for carbon and 2.04 for boron, resulting in relatively stable alkyl boron compounds that are nonetheless readily susceptible to oxidation. This unique electronic environment creates compounds that are strong electrophiles, although they are typically too sterically hindered to undergo dimerization reactions. The electron donation from vinyl and aryl groups can impart some double bond character to the carbon-boron bond, further enhancing the versatility of these molecular frameworks.
Organoboron compounds have demonstrated exceptional utility across multiple domains of chemistry and materials science. In analytical chemistry, the mildly Lewis acidic character of the boron atom enables sophisticated sensing applications, particularly for carbohydrate detection and fluoride sensing through the formation of tetracoordinate borates. The synthetic applications have proven even more transformative, with organoboron compounds serving as key nucleophilic coupling partners in various carbon-carbon bond forming reactions, most notably the Suzuki-Miyaura reaction.
Recent developments have expanded the scope of organoboron applications into materials science, where these compounds serve as building blocks for covalent organic frameworks, hydrogels, neutron capture materials, and phosphorescent materials. The emerging role of organoboron compounds as therapeutic agents and biological probes represents another frontier, exemplified by the first-in-class anticancer drug bortezomib and the recently approved antifungal tavaborole.
Significance of Boronic Ester Derivatives
Boronic esters, particularly pinacol boronic esters, have established themselves as exceptionally important reagents in synthetic organic chemistry due to their enhanced stability and synthetic versatility compared to their corresponding boronic acids. These compounds have been extensively employed as late-stage coupling partners in numerous syntheses of active pharmaceutical agents, demonstrating their critical role in modern drug discovery and development.
The structural characteristics of boronic esters provide several key advantages in synthetic applications. Structurally, boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups, creating a trigonal planar geometry around the sp²-hybridized boron atom. The conversion to ester derivatives enhances stability while maintaining the essential reactivity patterns required for synthetic transformations.
The pinacol ester protection strategy represents a particularly significant advancement in organoboron chemistry. These derivatives demonstrate superior stability compared to free boronic acids while retaining their ability to participate in cross-coupling reactions under appropriate conditions. The pinacol protection group can be readily removed under mild conditions, making these compounds ideal synthetic intermediates for complex molecule construction.
Boronic ester functionalities exhibit remarkable versatility in their reactivity patterns. They can reversibly react with aromatic or aliphatic alcohols, enols, and cis-diol systems commonly found in glycoproteins and sugar molecules. This diverse reactivity profile enables the design of sophisticated prodrug systems where boronic ester-containing prodrugs of aliphatic or aromatic hydroxylated moieties can increase bioavailability by reducing first-pass metabolism.
The temporary masking capability of boronic esters represents another significant advantage in synthetic chemistry. These moieties can be easily removed under physiological conditions and can be attached either directly to the core structure of a target molecule or through spacer groups such as carbonates or carbamates using amino or hydroxyl functionality. The length and volume of the spacer contribute to improved masking properties without affecting biological activity, with removal typically achieved through oxidation followed by rearrangement processes that release the parent compound at physiological pH.
Historical and Contemporary Research on 2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The specific compound this compound represents a sophisticated example of pinacol boronic ester chemistry that has attracted considerable attention in contemporary organoboron research. This compound, identified by Chemical Abstracts Service number 445303-10-6, embodies the structural features that make boronic esters particularly valuable in synthetic applications.
The molecular structure of this compound features a 3-chloro-4-methylphenyl substituent attached to a boron center that is protected by a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group, resulting in the molecular formula C₁₃H₁₈BClO₂ with a molecular weight of 252.54 atomic mass units. This structural arrangement provides an ideal balance between stability and reactivity, making the compound particularly suitable for synthetic applications requiring controlled transformations.
Contemporary research has demonstrated the utility of this compound class in various synthetic methodologies. The presence of the chloro substituent on the aromatic ring provides additional opportunities for selective functionalization, while the methyl group offers steric and electronic influences that can be exploited in asymmetric synthesis and regioselective transformations. The pinacol ester protection ensures stability during storage and handling while maintaining the ability to participate in cross-coupling reactions under palladium catalysis.
Recent synthetic applications have highlighted the importance of such substituted pinacol boronic esters in the construction of complex molecular architectures. The compound has been utilized in various cross-coupling reactions, particularly in Suzuki-Miyaura couplings where it serves as a nucleophilic coupling partner with organohalides. The specific substitution pattern provides opportunities for further derivatization and incorporation into larger molecular frameworks.
The contemporary research landscape surrounding this compound reflects broader trends in organoboron chemistry, particularly the development of more sophisticated synthetic methodologies that exploit the unique reactivity patterns of boron-containing molecules. Recent advances in photoredox catalysis, asymmetric synthesis, and materials science have created new opportunities for compounds of this type to contribute to cutting-edge research applications.
Scope and Objectives of the Review
This comprehensive review aims to provide a detailed examination of this compound within the broader context of organoboron chemistry and its applications in modern synthetic methodology. The primary objective is to synthesize current knowledge regarding this specific compound while highlighting its significance as a representative example of the pinacol boronic ester class.
The scope of this review encompasses several key areas that collectively provide a comprehensive understanding of the compound and its place in contemporary chemistry. First, the structural and electronic properties of the compound will be examined in detail, with particular attention to how the specific substitution pattern influences reactivity and stability. The electronic effects of the chloro and methyl substituents on the aromatic ring, combined with the protecting effects of the pinacol ester group, create a unique reactivity profile that merits thorough investigation.
Second, the synthetic applications of this compound class will be explored, with emphasis on cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where such compounds serve as essential nucleophilic coupling partners. The review will examine how the specific structural features of this compound influence its performance in these transformations and what advantages it offers compared to other organoboron reagents.
Third, the broader implications of this compound for materials science and pharmaceutical applications will be considered. The growing importance of organoboron compounds in drug discovery, as evidenced by successful therapeutic agents like bortezomib, creates significant interest in understanding how specific structural modifications influence biological activity and synthetic utility. Similarly, applications in materials science, including organic photovoltaics and other advanced materials, represent important contemporary research directions.
The review will also address contemporary synthetic methodologies that have been developed to access this compound and related structures. Recent advances in boron chemistry, including new synthetic routes, catalytic methodologies, and novel reaction conditions, have expanded the accessibility and utility of such compounds. Understanding these developments is crucial for appreciating the current state of the field and identifying future research opportunities.
Finally, the review will examine emerging trends and future directions in organoboron chemistry that are likely to influence the continued development and application of compounds like this compound. This includes consideration of new synthetic methodologies, novel applications in catalysis and materials science, and the potential for these compounds to contribute to solutions for contemporary scientific challenges.
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZLARBBTZODKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634214 | |
| Record name | 2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445303-10-6 | |
| Record name | 2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Typical Procedure
- Starting material: 3-chloro-4-methylphenyl halide (usually bromide or chloride)
- Boron source: bis(pinacolato)diboron (B2pin2), i.e., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane dimer
- Catalyst: Palladium-based catalysts such as PdCl2(dppf)·CH2Cl2
- Base: Potassium phosphate (K3PO4) or similar
- Solvent: Acetonitrile (MeCN) or other polar aprotic solvents
- Conditions: Heating under inert atmosphere (N2 or Ar), typically reflux for 1-3 hours
Research Example
In a study reported in Chem. Pharm. Bull. (2024), 3-chloro-4-methylphenyl halide was reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of PdCl2(dppf)·CH2Cl2, K3PO4, and tetrabutylammonium bromide (TBAB) in MeCN under reflux for 2 hours. The reaction yielded the desired boronate ester in quantitative yield after purification by silica gel chromatography.
Direct C–H Borylation Methods
Recent advances have enabled metal-free or metal-catalyzed direct borylation of aromatic C–H bonds, avoiding the need for pre-functionalized halides.
Metal-Free Ortho-Selective C–H Borylation
- Boron source: Boron tribromide (BBr3)
- Substrate: Aromatic compounds with directing groups (e.g., 2-phenylthiopyridines)
- Conditions: Room temperature or mild heating under inert atmosphere
- Outcome: High regioselectivity and site exclusivity in borylation
Although this method is more commonly applied to substrates with directing groups, it demonstrates the potential for direct borylation of aromatic rings without transition metals, which could be adapted for substituted chloromethylphenyl systems.
Alternative Approaches and Notes
- One-pot borylation/amination reactions : These involve catalytic C–H activation followed by borylation and amination, useful for synthesizing aminoarylboronic esters from halogenated arenes.
- Boronic acid derivatives : Boronic acids can be converted to boronate esters by reaction with pinacol under mild conditions. This step is often used to stabilize boronic acids for further reactions.
- Suzuki-Miyaura coupling relevance : The boronate ester prepared is a versatile intermediate in Suzuki coupling, facilitating C-C bond formation with various aryl halides.
Data Table: Summary of Preparation Methods
Detailed Research Findings
- The palladium-catalyzed borylation method provides high yields and purity of the boronate ester, making it the method of choice for industrial and laboratory synthesis.
- The use of PdCl2(dppf)·CH2Cl2 as a catalyst and K3PO4 as base in acetonitrile solvent under reflux conditions has been demonstrated to be highly efficient and reproducible.
- Metal-free C–H borylation using BBr3 offers a promising route for substrates with suitable directing groups, providing regioselective borylation without the need for expensive metal catalysts.
- Conversion of boronic acids to pinacol boronate esters stabilizes the boron species and facilitates handling and further coupling reactions.
- The boronate ester prepared is compatible with Suzuki-Miyaura cross-coupling reactions, enabling the formation of diverse biaryl and substituted aromatic compounds.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Conversion to the corresponding phenol
Substitution: Halogen exchange reactions
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water)
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Resulting from oxidation reactions
Halogenated Derivatives: From substitution reactions
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology: Employed in the development of boron-containing drugs for cancer therapy due to its ability to form stable complexes with biomolecules
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment
Industry: Utilized in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The compound exerts its effects through the formation of boron-carbon bonds, which are crucial in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: Palladium catalyst inserts into the carbon-halogen bond of the aryl halide
Transmetalation: Transfer of the aryl group from the boron reagent to the palladium complex
Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-Methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Bromo-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both chloro and methyl groups on the phenyl ring enhances its utility in selective cross-coupling reactions, making it a versatile reagent in organic synthesis.
Biological Activity
2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its reactivity and interactions with biological targets.
- Molecular Formula : C₁₃H₁₈BClO₂
- Molecular Weight : 252.55 g/mol
- CAS Number : 445303-10-6
Biological Activity
The biological activity of this compound is primarily linked to its role as a potential inhibitor of various enzymes and receptors. Research indicates that compounds in the dioxaborolane class can exhibit significant interactions with biological macromolecules.
- Enzyme Inhibition : Compounds like this compound have been studied for their ability to inhibit enzymes such as serine proteases and kinases. The boron atom in the structure plays a critical role in forming reversible covalent bonds with the active site residues of these enzymes.
- Antibacterial Properties : Recent studies have highlighted the potential of boron compounds in combating antibiotic resistance. They have shown effectiveness against various bacterial strains by inhibiting β-lactamases and other resistance mechanisms .
Case Studies and Research Findings
- Inhibitory Activity Against DYRK1A : In a study focusing on dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), derivatives of dioxaborolanes were synthesized and evaluated for their inhibitory activity. The results indicated that certain modifications to the dioxaborolane structure enhanced potency against DYRK1A, suggesting a promising avenue for developing therapeutic agents targeting neurodegenerative diseases .
- Antioxidant and Anti-inflammatory Effects : Another research effort demonstrated that dioxaborolanes possess antioxidant properties and can modulate inflammatory responses in cellular models. This was evidenced through assays measuring reactive oxygen species (ROS) levels and pro-inflammatory cytokine production in microglial cells .
Summary of Biological Activities
Q & A
Basic Questions
Q. What are the key structural features of 2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane that influence its reactivity in cross-coupling reactions?
- The compound’s reactivity is governed by the electron-withdrawing chloro group and steric hindrance from the methyl group on the phenyl ring. These features affect its ability to participate in Suzuki-Miyaura couplings by modulating electronic density and spatial accessibility. Comparative studies of structurally analogous boronic esters (e.g., dichlorophenyl or fluorophenyl derivatives) show that substituent position and electronic properties significantly impact reaction efficiency and selectivity .
Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?
- Essential techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm bonding environments and boron coordination.
- High-Performance Liquid Chromatography (HPLC) for purity assessment (≥95% purity is typical for research-grade material).
- X-ray crystallography for definitive structural confirmation, as demonstrated in studies of related dioxaborolane derivatives .
Q. What are the stability considerations for storing and handling this boronic ester?
- Store under anhydrous conditions in inert atmospheres (e.g., argon) at 2–8°C to prevent hydrolysis. Regularly monitor stability using NMR to detect decomposition (e.g., loss of boronate integrity). Avoid prolonged exposure to moisture or acidic/basic conditions .
Advanced Questions
Q. How can researchers optimize Suzuki-Miyaura reaction conditions when using this compound as a boronic ester partner?
- Methodological Approach :
Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) to balance activity and cost.
Solvent and Base Selection : Use polar aprotic solvents (THF, dioxane) with mild bases (K₂CO₃, CsF) to stabilize intermediates.
Temperature Control : Optimize between 60–100°C to balance reaction rate and side-product formation.
Steric Mitigation : Adjust coupling partners (e.g., aryl halides) to accommodate the methyl group’s steric bulk .
Q. How do substitution patterns on the phenyl ring influence catalytic efficiency in cross-coupling reactions?
- Electronic Effects : Chloro groups enhance electrophilicity, accelerating transmetallation but potentially increasing side reactions.
- Steric Effects : Methyl groups at the 4-position hinder catalyst accessibility, requiring longer reaction times or higher temperatures.
- Comparative Analysis : Studies on dichlorophenyl analogs (e.g., 2,5-dichloro vs. 3,4-dichloro derivatives) reveal that para-substituted halides improve coupling yields due to reduced steric clash .
Q. What strategies address contradictions in reported catalytic efficiencies across studies?
- Systematic Validation :
- Replicate experiments using identical catalyst batches, solvent grades, and purity standards.
- Use control reactions with reference compounds (e.g., 2-(3,4-dichlorophenyl)-dioxaborolane) to isolate substituent effects.
- Analyze reaction kinetics via in-situ monitoring (e.g., GC-MS or Raman spectroscopy) to identify rate-limiting steps .
Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?
- Functionalization Strategies :
- Halogenation : Introduce bromo/iodo groups via electrophilic substitution to enable further cross-coupling.
- Electron-Withdrawing Groups : Replace chloro with nitro or trifluoromethyl groups to study electronic modulation.
- Orthogonal Reactivity : Use protective groups (e.g., silyl ethers) to selectively modify substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
